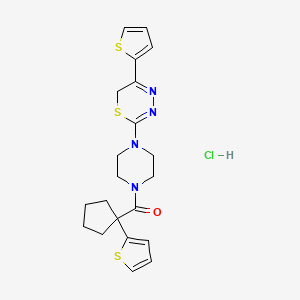

(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Electronics

This compound, with its thiophene and thiadiazine units, is a potential candidate for use in organic electronics due to its ability to act as a donor-acceptor polymer. These polymers are crucial for creating materials with tunable optoelectronic properties, which are essential for devices like photovoltaics, light-emitting diodes, electrochromic devices, and field-effect transistors .

Photovoltaic Applications

The conjugated system present in the compound can be utilized in the synthesis of donor-acceptor polymers for photovoltaic applications. Such polymers have been shown to achieve power conversion efficiencies, making them suitable for solar cell applications .

Polymerization Studies

The compound’s structure allows for direct C-H arylation polymerization, a method that has gained interest for synthesizing high-purity polymers with consistent molecular weight and minimal batch-to-batch variation. This is particularly relevant for the production of polymers used in high-tech applications .

Electrical and Optical Property Analysis

Due to the presence of thiophene units, the compound can be used to study electrical and optical properties in polymers. These studies are vital for the development of new materials for electronic and photonic devices .

Photocatalytic Hydrogen Evolution

The compound’s derivatives can be designed to enhance photocatalytic hydrogen evolution efficiency, a critical aspect of sustainable energy research. The incorporation of thiophene units into copolymers has shown potential for highly efficient photocatalytic hydrogen production .

Sulfide Oxidation Tuning

Sulfide oxidation tuning is another application where this compound’s framework can be beneficial. Adjusting the sulfide content in polymers can lead to materials with improved photocatalytic activities, which is essential for environmental remediation and energy conversion .

Electrochemical Studies

The electrochemical properties of polymers derived from this compound can be explored for their potential use in energy storage devices. The thiophene units contribute to the stability and conductivity of the material, which are key factors for batteries and supercapacitors .

Optoelectronic Material Development

Lastly, the compound can serve as a building block for developing new optoelectronic materials. Its structural features allow for the fine-tuning of band gaps and electronic properties, which are crucial for the next generation of optoelectronic devices .

Orientations Futures

Propriétés

IUPAC Name |

(1-thiophen-2-ylcyclopentyl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS3.ClH/c26-19(21(7-1-2-8-21)18-6-4-14-28-18)24-9-11-25(12-10-24)20-23-22-16(15-29-20)17-5-3-13-27-17;/h3-6,13-14H,1-2,7-12,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMQHCQKUWUGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(CS4)C5=CC=CS5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2949529.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2949533.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2949535.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2949538.png)

![2-[(E)-2,4-dichloro-2-butenyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione](/img/structure/B2949546.png)

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2949547.png)

![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2949549.png)